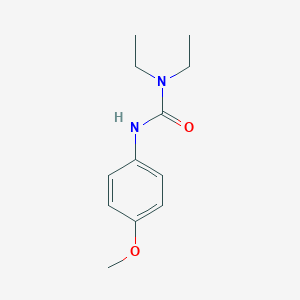

1,1-Diethyl-3-(4-methoxyphenyl)urea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-diethyl-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)13-10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMMXDCCAANWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382827 | |

| Record name | 1,1-diethyl-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56015-84-0 | |

| Record name | 1,1-diethyl-3-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIETHYL-3-(4-METHOXYPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Diethyl-3-(4-methoxyphenyl)urea chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 1,1-Diethyl-3-(4-methoxyphenyl)urea. Due to a lack of publicly available experimental data, this document primarily presents predicted computational properties and general information based on related compounds. At the time of publication, specific experimental data for melting point, solubility, and detailed spectroscopic analyses (NMR, IR) for this compound are not available in the searched scientific literature. Furthermore, no studies detailing its biological activity or mechanism of action have been identified, precluding the inclusion of signaling pathways or detailed experimental protocols for biological assays.

Chemical Properties

This compound is a disubstituted urea derivative. The following table summarizes its key chemical identifiers and computed physicochemical properties.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N,N-Diethyl-N'-(4-methoxyphenyl)-urea |

| CAS Number | 56015-84-0 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Predicted Boiling Point | 391.6 °C at 760 mmHg[1] |

| Predicted Flash Point | 190.6 °C[1] |

| Predicted Density | 1.093 g/cm³[1] |

| Monoisotopic Mass | 222.13683 Da[2] |

Note: The boiling point, flash point, and density are predicted values and have not been experimentally verified in the available literature.

Experimental Data

A comprehensive search of the scientific literature did not yield specific experimental data for the following properties of this compound:

-

Melting Point: No experimental melting point has been reported. For a structurally related thiourea compound, 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea, a melting point of 134-135 °C has been documented. However, this should not be considered a proxy for the target compound.

-

Solubility: Quantitative solubility data in common laboratory solvents such as water, ethanol, DMSO, and acetone are not available.

-

Spectroscopic Data: No experimental ¹H NMR, ¹³C NMR, or FTIR spectra for this compound have been found in the public domain.

Synthesis

While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, general methods for the synthesis of unsymmetrical ureas are well-established. Two plausible synthetic routes are outlined below.

Conceptual Synthetic Pathways

Two common methods for the synthesis of analogous urea derivatives are:

-

From an Isocyanate and an Amine: The reaction of 4-methoxyphenyl isocyanate with diethylamine would be a direct method to form the target compound.

-

From an Amine and a Carbamoyl Chloride: The reaction of 4-methoxyaniline with diethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct is another viable route.

The following diagrams, generated using Graphviz, illustrate these logical synthetic relationships.

General Experimental Considerations (Hypothetical)

Based on general procedures for urea synthesis, a hypothetical experimental protocol would involve:

-

Reaction Setup: The reaction would likely be carried out in an inert, anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: One reactant would be dissolved in the solvent, and the second reactant added dropwise, possibly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. A base, such as triethylamine or pyridine, would be included if an acid byproduct is generated.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be worked up to remove byproducts and unreacted starting materials. This typically involves washing with aqueous solutions (e.g., dilute acid, base, and brine), drying the organic layer, and removing the solvent under reduced pressure. The crude product would then be purified, for example, by recrystallization or column chromatography.

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound.

Urea derivatives are a broad class of compounds with diverse biological activities. Some have been investigated for their potential as:

-

Anticancer agents

-

Herbicides

-

Fungicides

-

Insecticides [3]

-

Enzyme inhibitors (e.g., of glycogen synthase kinase 3β)

-

Receptor modulators (e.g., of the cannabinoid type-1 receptor)

However, without experimental data for this compound, any discussion of its biological role would be purely speculative.

Conclusion

This compound is a compound for which basic chemical identifiers and predicted properties are available. However, there is a significant lack of published experimental data regarding its physicochemical properties, a specific and detailed protocol for its synthesis, and any information on its biological activity. Further experimental investigation is required to fully characterize this molecule and to determine its potential applications in drug development or other scientific fields. Researchers interested in this compound should consider its synthesis and subsequent characterization as a novel contribution to the chemical sciences.

References

In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethyl-3-(4-methoxyphenyl)urea is a substituted urea compound of interest in medicinal chemistry and drug discovery. The urea moiety is a key pharmacophore in numerous clinically approved drugs, valued for its ability to form stable hydrogen bonds with biological targets.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines relevant experimental protocols for their determination, and presents a plausible biological mechanism of action based on the activities of structurally related aryl urea derivatives.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound. The data presented is a combination of information from chemical databases and predicted values.

| Identifier | Value | Source |

| IUPAC Name | This compound | Alfa Chemistry[2] |

| Synonyms | N,N-Diethyl-N'-(4-methoxyphenyl)-urea | Alfa Chemistry[2] |

| CAS Number | 56015-84-0 | Alfa Chemistry[2] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | PubChemLite[3] |

| Molecular Weight | 222.28 g/mol | PubChemLite[3] |

| Canonical SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)OC | Alfa Chemistry[2] |

| InChI Key | CBMMXDCCAANWCD-UHFFFAOYSA-N | Alfa Chemistry[2] |

| Physicochemical Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point (Predicted) | 391.6 °C at 760 mmHg | Alfa Chemistry[2] |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (Predicted) | 1.6 | PubChemLite[3] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are generalized protocols that can be adapted for this compound.

Synthesis of this compound

A common method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine.[4]

Reaction Scheme:

Procedure:

-

To a stirred solution of 4-methoxyphenyl isocyanate in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of diethylamine dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Aqueous Solubility

The shake-flask method is a standard technique for determining the solubility of a compound in a particular solvent.

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa, or acid dissociation constant, can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Procedure (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, many aryl urea derivatives are known to act as enzyme inhibitors or receptor modulators. For instance, related compounds have shown inhibitory activity against urease, soluble epoxide hydrolase, and phosphopantetheinyl transferases, and have demonstrated modulation of the cannabinoid receptor.[5][6][7]

Based on the prevalence of enzyme inhibition as a mechanism of action for this class of compounds, a hypothetical signaling pathway is presented below, illustrating the potential for this compound to act as a competitive enzyme inhibitor.

Caption: Hypothetical competitive inhibition of a target enzyme by this compound.

Conclusion

This compound is a compound with potential for further investigation in the field of drug discovery. This guide has summarized its known physicochemical properties and provided standardized protocols for the experimental determination of key parameters that are currently unavailable. The exploration of its biological activity, potentially as an enzyme inhibitor as hypothesized, could reveal novel therapeutic applications. Further research is warranted to fully characterize this compound and elucidate its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. PubChemLite - this compound (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure Elucidation of 1,1-Diethyl-3-(4-methoxyphenyl)urea

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the analytical methodologies for confirming the molecular structure of 1,1-Diethyl-3-(4-methoxyphenyl)urea. It outlines the expected outcomes from key spectroscopic and spectrometric techniques and provides standardized protocols for these experiments.

Compound Identification

The initial step in any structural elucidation is the confirmation of the compound's basic properties. This compound is an unsymmetrical urea derivative, a class of compounds noted for its role in medicinal chemistry due to the ability of the urea moiety to form stable hydrogen bonds with biological receptors.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | N,N-Diethyl-N'-(4-methoxyphenyl)-urea | [3] |

| CAS Number | 56015-84-0 | [3] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [2][3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Canonical SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)OC | [2][3] |

| InChI Key | CBMMXDCCAANWCD-UHFFFAOYSA-N | [2][3] |

Spectroscopic and Spectrometric Data (Predicted)

While specific experimental data for this exact compound is not widely published, its structure can be confidently predicted based on the analysis of its functional groups and comparison with analogous compounds. The following tables summarize the expected data from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their neighboring environments.

| Predicted Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.1-1.3 ppm | Triplet (t) | 6H | -CH₂-CH₃ (Ethyl groups) |

| ~3.2-3.4 ppm | Quartet (q) | 4H | -CH₂ -CH₃ (Ethyl groups) |

| ~3.7-3.8 ppm | Singlet (s) | 3H | -O-CH₃ (Methoxy group) |

| ~6.8-7.0 ppm | Doublet (d) | 2H | Aromatic C-H (ortho to -OCH₃) |

| ~7.2-7.4 ppm | Doublet (d) | 2H | Aromatic C-H (ortho to -NH) |

| ~7.5-8.0 ppm | Singlet (s, broad) | 1H | -NH - (Urea proton) |

¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

| Predicted Shift (δ) | Carbon Assignment |

| ~13-15 ppm | -CH₂-C H₃ (Ethyl groups) |

| ~40-42 ppm | -C H₂-CH₃ (Ethyl groups) |

| ~55-56 ppm | -O-C H₃ (Methoxy group) |

| ~114-115 ppm | Aromatic C -H (ortho to -OCH₃) |

| ~121-123 ppm | Aromatic C -H (ortho to -NH) |

| ~130-132 ppm | Aromatic C -NH (Quaternary) |

| ~155-157 ppm | Aromatic C -OCH₃ (Quaternary) |

| ~157-159 ppm | C =O (Urea carbonyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3250-3400 | N-H Stretch | Urea N-H |

| 2850-3000 | C-H Stretch | Aliphatic (Ethyl) & Aromatic C-H |

| 1630-1680 | C=O Stretch | Urea Carbonyl (Amide I band) |

| 1580-1620 | N-H Bend | Urea N-H (Amide II band) |

| 1500-1550 | C=C Stretch | Aromatic Ring |

| 1230-1270 | C-O Stretch | Aryl Ether |

| 1020-1050 | C-N Stretch | Diethylamino & Arylamino |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Ion | Source |

| 223.1441 | [M+H]⁺ | Predicted Molecular Ion (Protonated)[2] |

| 222.1368 | [M]⁺ | Predicted Molecular Ion[2] |

| 149.07 | [CH₃OC₆H₄NCO]⁺ | Fragment from cleavage of the N-N' bond |

| 123.06 | [CH₃OC₆H₄NH]⁺ | Fragment from cleavage of the C-N bond |

| 72.08 | [(CH₃CH₂)₂N]⁺ | Diethylamino fragment |

Experimental Protocols & Workflows

The structural confirmation of this compound follows a logical workflow, beginning with synthesis and purification, followed by a suite of analytical techniques.

Synthesis Pathway

A common and effective method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine.[1][4]

Caption: Plausible synthesis route for the target compound.

Structural Elucidation Workflow

The following workflow diagram illustrates the systematic process of confirming the synthesized product's identity and purity.

References

In-depth Technical Guide: 1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0)

Notice: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, detailed experimental protocols, or associated signaling pathways for 1,1-Diethyl-3-(4-methoxyphenyl)urea (CAS 56015-84-0) have been reported. This document summarizes the available chemical and physical data and provides context based on the broader class of urea-containing compounds. The lack of published research indicates that this compound may be a novel entity for biological investigation or a synthetic intermediate with uncharacterized properties.

Chemical and Physical Properties

This compound is a small molecule belonging to the urea class of organic compounds. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 56015-84-0 | Alfa Aesar, Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₈N₂O₂ | PubChem[1] |

| Molecular Weight | 222.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | Alfa Aesar |

| Canonical SMILES | CCN(CC)C(=O)NC1=CC=C(C=C1)OC | PubChem[1] |

| InChI Key | CBMMXDCCAANWCD-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

| Appearance | Not reported | |

| Solubility | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the general synthesis of unsymmetrical ureas is well-established. A plausible synthetic route would involve the reaction of 4-methoxyphenyl isocyanate with diethylamine.

Hypothetical Synthetic Workflow:

References

An In-depth Technical Guide on the Solubility of 1,1-Diethyl-3-(4-methoxyphenyl)urea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound 1,1-Diethyl-3-(4-methoxyphenyl)urea in organic solvents. Despite a comprehensive review of scientific literature and patent databases, no specific quantitative solubility data for this compound in various organic solvents was found. This document, therefore, provides a detailed theoretical discussion on the expected solubility based on the compound's molecular structure. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining the solubility of this compound, which can be readily implemented in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to systematically measure its solubility in solvents relevant to their work.

Introduction

This compound is a substituted urea derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and biological screening. The molecular structure, featuring both polar (urea and methoxy groups) and non-polar (diethyl and phenyl groups) moieties, suggests a nuanced solubility profile that will vary significantly with the choice of solvent. This guide aims to provide a foundational understanding of its likely solubility characteristics and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1558-41-4 |

| Predicted XlogP | 1.6 |

Solubility Profile: A Theoretical Discussion

While quantitative data is not available, the solubility of this compound in organic solvents can be predicted qualitatively based on its structure and the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The urea and methoxy groups contain electronegative oxygen and nitrogen atoms capable of hydrogen bonding. Therefore, the compound is expected to exhibit moderate to good solubility in polar protic solvents that can act as hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can engage in dipole-dipole interactions with the polar urea moiety. Consequently, this compound is likely to be readily soluble in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the diethyl and phenyl groups imparts a degree of non-polar character to the molecule. However, the highly polar urea group will likely limit its solubility in strongly non-polar solvents. Low to moderate solubility might be observed in aromatic solvents like toluene due to potential π-π stacking interactions with the phenyl ring.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a widely accepted technique for this purpose.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

4.3. Data Presentation

All quantitative solubility data should be summarized in a clearly structured table for easy comparison, as exemplified in Table 2.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent A | XX.X | Data | Data |

| Solvent B | XX.X | Data | Data |

| Solvent C | XX.X | Data | Data |

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides a robust framework for its theoretical estimation and experimental determination. The provided protocol for the isothermal shake-flask method offers a reliable approach for researchers to generate the necessary data for their specific applications. The expected solubility trends are discussed based on the compound's structural features, providing a useful starting point for solvent selection.

An In-depth Technical Guide on the Physicochemical Properties of 1,1-Diethyl-3-(4-methoxyphenyl)urea

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical properties of 1,1-Diethyl-3-(4-methoxyphenyl)urea, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development, offering clear data presentation, comprehensive experimental methodologies, and logical workflow visualizations to support laboratory work.

Physicochemical Data

The accurate determination of a compound's melting and boiling points is fundamental for its identification, purity assessment, and process development. Below is a summary of the available data for this compound.

Data Presentation

| Property | Value | Conditions |

| Melting Point | Data not available in the searched literature | - |

| Boiling Point | 391.6 °C | at 760 mmHg |

Note: While a specific experimental melting point for this compound could not be located in the reviewed literature, the boiling point has been reported.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of melting and boiling points of organic compounds. These protocols are provided as a reference for researchers to perform these measurements in a laboratory setting.

1. Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is pure and thoroughly dry.

-

Place a small amount of the compound on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine powder with a mortar and pestle.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C/min) can be performed to determine a rough range.

-

For an accurate measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2 °C.

-

2. Boiling Point Determination (Micro-scale Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Sample Preparation:

-

Add approximately 0.5 mL of the liquid sample into a small test tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a heating bath (e.g., mineral oil), making sure the liquid in the test tube is below the level of the heating medium.

-

-

Measurement:

-

Begin heating the bath gently and stir continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Workflow Visualization

To aid in the understanding of the experimental process, the following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound.

Caption: Workflow for Physicochemical Property Determination.

Spectroscopic and Structural Elucidation of 1,1-Diethyl-3-(4-methoxyphenyl)urea: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

| Property | Value |

| IUPAC Name | 1,1-Diethyl-3-(4-methoxyphenyl)urea |

| CAS Number | 56015-84-0 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Monoisotopic Mass | 222.13683 Da[1] |

Spectroscopic Data

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. These values are critical for the identification of the molecular ion peak in mass spectrometric analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.14411 |

| [M+Na]⁺ | 245.12605 |

| [M+K]⁺ | 261.09999 |

| [M+NH₄]⁺ | 240.17065 |

| [M-H]⁻ | 221.12955 |

| Data sourced from PubChem CID 3578872 and CID 2784856.[1][2] |

Note: The following tables present expected chemical shifts (δ) in parts per million (ppm) based on the analysis of similar urea-containing compounds.[3][4] The exact experimental values for this compound may vary.

¹H NMR (Proton NMR) - Expected Signals

| Assignment | Expected δ (ppm) | Multiplicity | Integration |

| N-H (urea) | ~8.0 - 9.5 | Broad Singlet | 1H |

| Ar-H (aromatic) | ~6.8 - 7.5 | Multiplets | 4H |

| O-CH₃ (methoxy) | ~3.7 - 3.8 | Singlet | 3H |

| N-CH₂ (ethyl) | ~3.2 - 3.4 | Quartet | 4H |

| CH₃ (ethyl) | ~1.1 - 1.3 | Triplet | 6H |

¹³C NMR (Carbon NMR) - Expected Signals

| Assignment | Expected δ (ppm) |

| C=O (urea) | ~152 - 155[4] |

| Ar-C (C-O) | ~155 - 158 |

| Ar-C (C-N) | ~130 - 135 |

| Ar-CH | ~114 - 122 |

| O-CH₃ | ~55 - 56 |

| N-CH₂ | ~40 - 42 |

| CH₃ | ~13 - 15 |

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Urea N-H stretching vibration.[3] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Ethyl and methoxy C-H stretching. |

| C=O Stretch (Urea) | 1630 - 1680 | "Urea I" band, primarily C=O stretching.[3] |

| N-H Bend / C-N Stretch | 1550 - 1640 | "Urea II" band. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring skeletal vibrations. |

| C-O Stretch (Ether) | 1200 - 1275 | Aryl-alkyl ether C-O stretching. |

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for the spectroscopic analysis of solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. For urea compounds, DMSO-d₆ is often preferred as it can prevent the exchange of the N-H protons, leading to sharper signals.[5][6]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to at least 5 times the longest T1 relaxation time to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

-

The spectral width is set to cover the expected range (typically 0-200 ppm).

-

A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, several preparation methods can be employed:

-

Attenuated Total Reflectance (ATR):

-

The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid sample is placed directly onto the crystal.

-

Pressure is applied using a clamp to ensure good contact between the sample and the crystal.[7]

-

The sample spectrum is then recorded. This method is fast and requires minimal sample preparation.[8]

-

-

Potassium Bromide (KBr) Pellet:

-

Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry, IR-grade KBr using an agate mortar and pestle.[7]

-

The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[7][8]

-

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis. A background spectrum is typically run on a blank KBr pellet.[8]

-

-

Thin Solid Film:

-

A small amount of the solid is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[9]

-

A drop of the resulting solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).[9]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[9]

-

The plate is then mounted in the spectrometer for analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent compatible with the ionization technique. For Electrospray Ionization (ESI), a concentration of approximately 1-10 µg/mL in a solvent like methanol or acetonitrile is common.[10] High concentrations of inorganic salts should be avoided as they can interfere with ESI.[10]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements, which are crucial for elemental composition determination.[11]

-

Ionization: ESI is a common "soft" ionization technique for polar molecules like ureas, which typically produces the protonated molecular ion [M+H]⁺.[12]

-

Data Acquisition: The instrument is calibrated using a known reference compound.[13] The sample is introduced into the ion source, and the mass spectrum is recorded. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented (e.g., via collision-induced dissociation), and the fragment ions are analyzed.[11][14]

Visualized Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel urea derivative.

Caption: Workflow for synthesis and spectroscopic analysis.

References

- 1. PubChemLite - this compound (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 1,1-diethyl-3-(2-methoxyphenyl)urea (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. rsc.org [rsc.org]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Collision Cross Section of 1,1-Diethyl-3-(4-methoxyphenyl)urea

This technical guide provides a comprehensive overview of the predicted Collision Cross Section (CCS) of the compound 1,1-Diethyl-3-(4-methoxyphenyl)urea. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines predicted physicochemical properties, detailed experimental protocols for CCS determination, and relevant biological pathway context.

Compound Overview

This compound is a small molecule whose characterization is pertinent in various chemical and pharmaceutical research domains. Accurate measurement and prediction of its physicochemical properties, such as the Collision Cross Section, are crucial for its identification and analysis in complex mixtures.

Molecular Formula: C₁₂H₁₈N₂O₂ Monoisotopic Mass: 222.13683 Da

Predicted Collision Cross Section (CCS) Data

The Collision Cross Section is a critical parameter derived from ion mobility spectrometry (IMS), reflecting the size and shape of an ion in the gas phase.[1] For this compound, predicted CCS values have been calculated for various adducts. These predictions, sourced from CCSbase, provide a valuable reference for experimental work.[2]

The following table summarizes the predicted CCS values for different ionic adducts of the target molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 223.14411 | 151.7 |

| [M+Na]⁺ | 245.12605 | 157.3 |

| [M-H]⁻ | 221.12955 | 156.6 |

| [M+NH₄]⁺ | 240.17065 | 170.2 |

| [M+K]⁺ | 261.09999 | 156.9 |

| [M+H-H₂O]⁺ | 205.13409 | 144.5 |

| [M+HCOO]⁻ | 267.13503 | 177.5 |

| [M+CH₃COO]⁻ | 281.15068 | 197.5 |

| [M+Na-2H]⁻ | 243.11150 | 156.1 |

| [M]⁺ | 222.13628 | 154.2 |

| [M]⁻ | 222.13738 | 154.2 |

| [Data sourced from PubChemLite, calculated using CCSbase.][2] |

Experimental Protocol for CCS Determination

The experimental determination of CCS values is typically performed using Ion Mobility Spectrometry coupled with Mass Spectrometry (IM-MS). Drift Tube Ion Mobility Spectrometry (DTIMS) is considered the gold standard for its accuracy, while Traveling Wave Ion Mobility Spectrometry (TWIMS) is also widely used, often in conjunction with liquid chromatography.[1][3]

Objective: To experimentally measure the Collision Cross Section (CCS) of this compound.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Ion Mobility-Mass Spectrometer (e.g., Agilent DTIMS-QTOF, Waters SYNAPT G2-Si TWIMS-QTOF).

-

Nitrogen or Helium as drift gas.

Materials:

-

This compound standard.

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water).

-

LC-MS grade additives (e.g., formic acid, ammonium acetate).

-

Appropriate CCS calibrants for TWIMS (a mixture of compounds with known CCS values).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

-

Prepare a series of working solutions by diluting the stock solution to a final concentration range suitable for MS detection (e.g., 1-10 µg/mL).

-

For analysis via UHPLC-IM-MS, the sample should be dissolved in the initial mobile phase. For direct infusion, the sample should be diluted in a solvent compatible with electrospray ionization.

-

-

Chromatographic Separation (Optional but Recommended):

-

Utilize a UHPLC system to separate the analyte from any impurities before it enters the IM-MS.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution of the target compound.

-

Flow Rate: As recommended for the column dimensions.

-

-

Ionization:

-

Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source.

-

Operate in both positive and negative ion modes to generate various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Optimize source parameters (e.g., capillary voltage, source temperature, gas flow) to achieve a stable and robust signal for the analyte.

-

-

Ion Mobility Separation:

-

For DTIMS (Calibrant-Independent):

-

Ions are introduced into a drift tube filled with a buffer gas (e.g., nitrogen) under a uniform electric field.[3]

-

The drift time of the ion through the tube is measured.

-

To obtain an accurate CCS value, the experiment is repeated at multiple drift voltages. The CCS is then calculated directly from the slope of a plot of drift time versus the reciprocal of the drift voltage, using the Mason-Schamp equation.[1]

-

-

For TWIMS (Calibrant-Dependent):

-

Ions are propelled through a stacked ring ion guide by a series of voltage waves.

-

The time it takes for an ion to traverse the ion guide is measured.

-

A calibration curve must be generated using a set of known calibrants with established CCS values measured under the same experimental conditions.[1][3]

-

The CCS of the analyte is determined by comparing its arrival time to the calibration curve.[1]

-

-

-

Mass Analysis:

-

Following ion mobility separation, the ions enter a mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF) to record their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Specialized software (e.g., MassLynx, IM-MS Browser) is used to process the acquired data.

-

The arrival time distribution for the m/z corresponding to the analyte is extracted.

-

For DTIMS, the CCS is calculated using the instrument parameters and the measured drift times.

-

For TWIMS, the CCS is calculated from the measured arrival time using the generated calibration curve.

-

The experimental CCS values should be reported with the type of instrument, drift gas, and adduct specified (e.g., TWCCSN2).[1]

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and concepts relevant to the analysis of this compound.

Caption: Experimental workflow for determining the Collision Cross Section (CCS) value.

Caption: Representative signaling pathway inhibited by a urea-containing compound. Note: This is a generalized diagram illustrating a potential mechanism of action for this class of compounds, such as inhibiting the RAF kinase in the MAPK/ERK pathway, and is not specific to this compound. Urea-containing compounds are known to act as kinase inhibitors.[4][5]

References

The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylurea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. Their structural motif, characterized by a phenyl ring linked to a urea functional group with various substituents, allows for fine-tuning of their pharmacological and physicochemical properties. This has led to their development as crucial agents in medicine and agriculture, with prominent roles as anticancer drugs, kinase inhibitors, and herbicides. This in-depth technical guide explores the core biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity

Substituted phenylureas have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell signaling. The urea moiety plays a critical role in establishing hydrogen bond interactions within the ATP-binding pocket of kinases.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted phenylurea derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Sorafenib | Diarylurea | HepG2 (Liver) | 8.3 | [1] |

| Compound 16j | N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea | CEM (Leukemia) | 0.38 - 4.07 | [2] |

| Daudi (Lymphoma) | " | [2] | ||

| MCF-7 (Breast) | " | [2] | ||

| Bel-7402 (Hepatoma) | " | [2] | ||

| DU-145 (Prostate) | " | [2] | ||

| DND-1A (Melanoma) | " | [2] | ||

| LOVO (Colon) | " | [2] | ||

| MIA Paca (Pancreatic) | " | [2] | ||

| Compound 5a | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | KM12 (Colon) | 1.25 | [3] |

| SNB-75 (CNS) | 1.26 | [3] | ||

| MDA-MB-435 (Melanoma) | 1.41 | [3] | ||

| SK-MEL-28 (Melanoma) | 1.49 | [3] | ||

| A498 (Renal) | 1.33 | [3] | ||

| Compound 5d | 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | Various | 1.26 - 3.75 | [3] |

| Compound 7 | 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea | K562 (Chronic Myeloid Leukemia) | 0.038 | |

| SMCl | Diarylurea | Hepatocellular Carcinoma Cells | - | [1] |

Kinase Inhibition

The primary mechanism behind the anticancer activity of many phenylurea derivatives is the inhibition of protein kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. Phenylureas, such as Sorafenib, are known multi-kinase inhibitors, targeting several kinases simultaneously.

Quantitative Kinase Inhibition Data

The inhibitory potency of phenylurea derivatives against specific kinases is typically determined through in vitro kinase assays and is expressed as IC50 values.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Sorafenib | Raf-1 | 6 | [4] |

| B-Raf | 22 | [4] | |

| B-Raf (V600E) | 38 | [4] | |

| VEGFR-1 | 26 | [4] | |

| VEGFR-2 | 90 | [4] | |

| VEGFR-3 | 20 | [4] | |

| PDGFR-β | 57 | [4] | |

| Compound 3d | Raf1 | Inhibition of 66% at 50 µM | [1] |

| JNK1 | Inhibition of 67% at 50 µM | [1] | |

| Compound i12 | IDO1 | 0.1 - 0.6 µM | [5] |

| Compound i23 | IDO1 | 0.1 - 0.6 µM | [5] |

| Compound i24 | IDO1 | 0.1 - 0.6 µM | [5] |

Herbicidal Activity

Certain substituted phenylureas are potent herbicides that act by inhibiting photosynthesis in target weed species. Their mode of action involves the disruption of electron transport in Photosystem II (PSII).

Quantitative Herbicidal Activity Data

The herbicidal efficacy is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of the herbicide that causes a 50% reduction in a measured biological response (e.g., growth, photosynthesis).

| Compound | Target Weed Species | EC50 | Reference |

| Diuron | Various | Varies with species and conditions | [6] |

| Linuron | Various | Varies with species and conditions | [6] |

| Isoproturon | Various | Varies with species and conditions | [6] |

| Chlorotoluron | Various | Varies with species and conditions | [6] |

| Fluometuron | Various | Varies with species and conditions | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of substituted phenylurea derivatives.

General Synthesis of N,N'-Disubstituted Phenylureas

A common and versatile method for the synthesis of unsymmetrical N,N'-disubstituted phenylureas involves the reaction of a substituted aniline with a substituted phenyl isocyanate.

Materials:

-

Substituted aniline

-

Substituted phenyl isocyanate

-

Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the substituted aniline (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

-

To the stirred solution, add the substituted phenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature. For highly reactive isocyanates, the addition may be performed at 0 °C.

-

Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution. The solid product can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N,N'-disubstituted phenylurea.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

Substituted phenylurea derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylurea derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant purified kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer

-

Substituted phenylurea derivatives (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

-

Microplate reader or scintillation counter

Procedure:

-

Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. The method of detection depends on the assay format:

-

Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is quantified, which is directly proportional to the kinase activity.

-

Fluorescence-based (e.g., Z'-LYTE™): The phosphorylation of a FRET-based peptide substrate is measured.

-

Radiometric: The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate is quantified.

-

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of phenylurea derivatives on the expression and phosphorylation status of proteins in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins, e.g., p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by substituted phenylurea derivatives and a typical experimental workflow for their evaluation.

Caption: A typical experimental workflow for the development of substituted phenylurea derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted phenylurea derivatives.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by substituted phenylurea derivatives.

Caption: Mechanism of Photosystem II inhibition by herbicidal phenylureas.

References

- 1. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic History of N,N-diethyl-N'-(4-methoxyphenyl)urea: An In-depth Technical Guide

An extensive review of scientific literature and patent databases reveals a notable absence of published research on the discovery, history, and specific biological activities of N,N-diethyl-N'-(4-methoxyphenyl)urea. This technical guide addresses the current state of knowledge, focusing on its chemical identity and plausible synthetic routes based on established organic chemistry principles for structurally related compounds.

Introduction

N,N-diethyl-N'-(4-methoxyphenyl)urea, identified by the CAS number 56015-84-0, is a disubstituted urea derivative. While its chemical structure is well-defined, a thorough investigation into its origins and potential applications yields no specific historical accounts of its initial synthesis or any subsequent biological or pharmacological studies. The compound is primarily listed in chemical supplier catalogs, suggesting its availability as a potential synthetic building block or for screening purposes. This guide, therefore, aims to provide a foundational understanding of this molecule in the absence of direct historical and experimental data, by examining the broader context of urea derivatives and proposing methodologies for its synthesis.

Chemical Properties and Data

A summary of the known physicochemical properties of N,N-diethyl-N'-(4-methoxyphenyl)urea is presented in Table 1. This data is compiled from chemical databases and provides a baseline for its identification and handling.

| Property | Value |

| IUPAC Name | 1,1-diethyl-3-(4-methoxyphenyl)urea |

| CAS Number | 56015-84-0 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Appearance | (Not specified in available data) |

| Melting Point | (Not specified in available data) |

| Boiling Point | (Not specified in available data) |

| Solubility | (Not specified in available data) |

Table 1: Physicochemical Properties of N,N-diethyl-N'-(4-methoxyphenyl)urea

Postulated Synthetic Pathways

While no specific synthesis of N,N-diethyl-N'-(4-methoxyphenyl)urea has been documented in the reviewed literature, its structure lends itself to common methods for the formation of unsymmetrical ureas. The following experimental protocols are proposed based on well-established synthetic organic chemistry reactions.

General Synthetic Approach: Isocyanate Reaction

The most direct and widely used method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. In this case, the reaction would proceed between 4-methoxyphenyl isocyanate and diethylamine.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methoxyphenyl isocyanate (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.0-1.2 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N,N-diethyl-N'-(4-methoxyphenyl)urea.

Caption: Proposed synthesis of N,N-diethyl-N'-(4-methoxyphenyl)urea.

Potential Biological Significance and Future Directions

The urea moiety is a common scaffold in medicinal chemistry, found in a wide range of biologically active compounds. Diaryl ureas, for instance, are known kinase inhibitors, with prominent examples including the anticancer drug Sorafenib. The N,N-dialkyl-N'-aryl urea substructure is also present in various pharmacologically active agents.

Given the structural similarity of N,N-diethyl-N'-(4-methoxyphenyl)urea to known bioactive molecules, it is plausible that this compound could exhibit interesting biological activities. The 4-methoxyphenyl group is a common feature in many drugs, often influencing metabolic stability and receptor binding. The diethylamino group can affect solubility and pharmacokinetic properties.

The complete absence of research on this compound presents a unique opportunity for investigation. Future research could focus on:

-

Definitive Synthesis and Characterization: The first documented synthesis and full spectroscopic characterization of N,N-diethyl-N'-(4-methoxyphenyl)urea.

-

Biological Screening: Evaluation of its activity against a broad range of biological targets, such as kinases, G-protein coupled receptors, and enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the methoxy and diethyl groups to any observed biological activity.

Conclusion

N,N-diethyl-N'-(4-methoxyphenyl)urea remains a molecule of unrealized potential. While its discovery and history are currently untraceable in public scientific records, its chemical nature suggests straightforward synthetic accessibility. The rich history of urea derivatives in drug discovery provides a strong rationale for the future investigation of this compound's biological properties. This guide serves as a starting point for researchers interested in exploring the chemistry and potential pharmacology of this enigmatic molecule.

Methodological & Application

Unveiling the Synthesis of Unsymmetrical N,N'-Diaryl Ureas: A Guide for Researchers

Authoritative guidance for researchers, scientists, and drug development professionals on the laboratory preparation of unsymmetrical N,N'-diaryl ureas, a critical scaffold in medicinal chemistry.

Unsymmetrical N,N'-diaryl ureas are a cornerstone structural motif in a vast array of biologically active compounds, playing a pivotal role in the development of novel therapeutics.[1][2] Their significance is underscored by their presence in numerous approved drugs and clinical candidates, particularly as potent kinase inhibitors for the treatment of cancer.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, catering to the needs of professionals in drug discovery and development.

The urea functional group's ability to form stable hydrogen bonds with protein targets is central to its utility in drug design, influencing potency, selectivity, and overall pharmacokinetic properties.[6] Diaryl ureas, in particular, have demonstrated remarkable success as Type II kinase inhibitors, binding to the "DFG-out" conformation of kinases and occupying a hydrophobic pocket adjacent to the ATP binding site.[4] This mode of action is exemplified by the blockbuster drug Sorafenib, a multi-kinase inhibitor used in cancer therapy.[1][7]

Synthetic Strategies: From Traditional to Modern Approaches

The synthesis of unsymmetrical N,N'-diaryl ureas can be approached through several methodologies, each with its own set of advantages and limitations. While traditional methods often rely on the use of hazardous reagents like phosgene to generate isocyanate intermediates, contemporary approaches have focused on developing safer and more efficient phosgene-free alternatives.[8][9]

The Isocyanate Route: A Classic but Hazardous Method

The most conventional method for synthesizing unsymmetrical ureas involves the reaction of an aryl isocyanate with an arylamine.[1][8] While effective, the instability and high toxicity of isocyanates, which are typically synthesized using phosgene, present significant drawbacks.[8] To circumvent the direct handling of phosgene, several methods for the in situ generation of isocyanates have been developed from precursors such as carbamates, hydroxamic acids, and through rearrangements like the Curtius, Hofmann, Lossen, and Schmidt rearrangements.[8][10]

A modern, metal-free approach for generating aryl isocyanates involves the dehydration of a carbamic acid intermediate, formed from the reaction of an arylamine with carbon dioxide, using activated sulfonium reagents.[11][12]

Palladium-Catalyzed C-N Cross-Coupling: A Versatile and Efficient Strategy

A significant advancement in the synthesis of unsymmetrical diaryl ureas is the use of palladium-catalyzed C-N cross-coupling reactions.[1][8] This powerful methodology allows for the sequential arylation of a protected urea, providing a general and efficient route to a wide array of diaryl ureas with good to excellent yields.[1][8] A common strategy involves the use of benzylurea as a starting material, where the benzyl group serves as a protecting group that can be readily removed via hydrogenolysis.[1][8]

Experimental Workflow for Pd-Catalyzed Synthesis

Caption: A three-step workflow for the synthesis of unsymmetrical N,N'-diaryl ureas via sequential Pd-catalyzed C-N cross-coupling reactions.

Phosgene-Free Methods Using Isocyanate Surrogates

To avoid the hazards associated with phosgene and isocyanates, various "isocyanate surrogates" have been developed. These reagents react with amines to form ureas under milder conditions.

-

3-Substituted Dioxazolones: These compounds serve as effective precursors for the in situ generation of isocyanate intermediates in the presence of a mild base, such as sodium acetate.[9][13][14] This method is environmentally friendly and has been successfully applied to the gram-scale synthesis of the anti-cancer drug Sorafenib.[9][14]

-

Carbamates: Isopropenyl carbamates and N-alkyl-O-phenyl carbamates react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yields and purity.[10][15][16] These methods are well-suited for the rapid synthesis of compound libraries.[15]

Metal-Free Synthesis via Amide-Amine Coupling

A recent innovation involves the coupling of amides and amines using a hypervalent iodine reagent, such as PhI(OAc)₂, as a coupling mediator.[2] This approach is notable for being metal-free and proceeding under mild conditions, making it suitable for the late-stage functionalization of complex molecules.[2]

Applications in Drug Development: Targeting Kinases

Unsymmetrical N,N'-diaryl ureas are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][6][17] These compounds typically act as Type II inhibitors, stabilizing the inactive "DFG-out" conformation of the kinase.[4]

Mechanism of Action of Diaryl Urea Kinase Inhibitors

Caption: Diaryl ureas bind to the inactive "DFG-out" conformation of kinases, preventing their activation and downstream signaling.

Experimental Protocols

The following are detailed protocols for key synthetic methods. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Palladium-Catalyzed Synthesis of an Unsymmetrical N,N'-Diaryl Urea

This two-pot protocol is based on the work of Buchwald and coworkers and involves an initial C-N coupling, followed by deprotection and a second C-N coupling.[1]

Step 1: Synthesis of the Mono-aryl Urea

-

To an oven-dried resealable Schlenk tube, add benzylurea (1.0 mmol), the first aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) and stir the mixture at 85 °C for 2-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and add Pd/C (10 mol %) and methanol (5 mL).

-

Add concentrated HCl (0.5 mL) and place the reaction under a hydrogen atmosphere (balloon).

-

Stir vigorously for 20 hours at room temperature.

-

Filter the reaction mixture through Celite, wash with methanol, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired mono-aryl urea.

Step 2: Synthesis of the Unsymmetrical Diaryl Urea

-

To an oven-dried resealable Schlenk tube, add the mono-aryl urea from Step 1 (1.0 mmol), the second aryl halide (1.0 mmol), a suitable palladium catalyst system (e.g., Pd(OAc)₂ and a ligand), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add an anhydrous solvent (e.g., dioxane or toluene, 5 mL) and stir the mixture at 60-100 °C until the reaction is complete.

-

Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final unsymmetrical N,N'-diaryl urea.

| Parameter | Step 1 (First Coupling & Deprotection) | Step 2 (Second Coupling) | Reference |

| Typical Yield | 74-90% | 81-86% | [1] |

| Temperature | 85 °C (coupling), RT (deprotection) | 60-100 °C | [1] |

| Reaction Time | 2-6 h (coupling), 20 h (deprotection) | 4-24 h | [1] |

Protocol 2: Phosgene-Free Synthesis using a Dioxazolone Surrogate

This protocol is adapted from a benign synthesis method that utilizes a 3-substituted dioxazolone as an isocyanate precursor.[9][14]

-

To a round-bottom flask, add the 3-substituted dioxazolone (1.0 mmol), the desired arylamine (1.0 mmol), and sodium acetate (1.0 mmol).

-

Add methanol as the solvent (to a concentration of 1.0 M).

-

Heat the reaction mixture to 60 °C and stir for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash with cold methanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

| Parameter | Value | Reference |

| Typical Yield | Moderate to excellent | [9][14] |

| Temperature | 60 °C | [9][14] |

| Reaction Time | 2 hours | [9][14] |

Conclusion